![molecular formula C7H2ClF3N2S B3030235 2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine CAS No. 884860-62-2](/img/structure/B3030235.png)
2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine
Overview
Description
2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C7H2ClF3N2S. It is characterized by the presence of both thiazole and pyridine rings, which are fused together.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which it belongs, have been reported to exhibit a wide range of biological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that they may interact with multiple targets in the body.
Mode of Action
It’s known that the thiazolo[4,5-b]pyridine core is a key structural motif in many biologically active compounds . The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with its targets.
Biochemical Pathways
Given the broad range of activities associated with thiazolo[4,5-b]pyridines , it’s likely that this compound could influence multiple pathways, depending on the specific targets it interacts with.
Result of Action
The broad range of biological activities associated with thiazolo[4,5-b]pyridines suggests that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine typically involves the annulation of a pyridine ring to a thiazole core. One common method starts with thiazole or thiazolidine derivatives, which are then subjected to pyridine annulation under specific reaction conditions . Industrial production methods may involve multi-step synthesis processes, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and antitumor properties.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways.
Comparison with Similar Compounds
2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine can be compared with other thiazolo[4,5-b]pyridine derivatives. Similar compounds include:
- 2-Amino-6-(trifluoromethyl)thiazolo[4,5-b]pyridine
- 2-Methyl-6-(trifluoromethyl)thiazolo[4,5-b]pyridine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2S/c8-6-13-5-4(14-6)1-3(2-12-5)7(9,10)11/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZKCZBDVYCJMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731821 | |
Record name | 2-Chloro-6-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884860-62-2 | |
Record name | 2-Chloro-6-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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